molecular formula C7H12ClF3N2O B2875231 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride CAS No. 1989672-11-8

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B2875231
CAS No.: 1989672-11-8
M. Wt: 232.63
InChI Key: MKVSABCAWWVOCK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride is a synthetic organic compound with the molecular formula C7H12ClF3N2O It is characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The starting material, 3-methylpyrrolidine, is synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide
  • 2,2,2-Trifluoro-N-(3-methylpiperidin-3-yl)acetamide
  • 2,2,2-Trifluoro-N-(3-methylazetidin-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride is unique due to the presence of the 3-methylpyrrolidine ring, which can influence its steric and electronic properties. This structural feature may result in distinct biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c1-6(2-3-11-4-6)12-5(13)7(8,9)10;/h11H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVSABCAWWVOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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